molecular formula C18H14N2O4 B5807794 N-(naphthalen-2-yl)-2-(4-nitrophenoxy)acetamide

N-(naphthalen-2-yl)-2-(4-nitrophenoxy)acetamide

Cat. No.: B5807794
M. Wt: 322.3 g/mol
InChI Key: GKMAYGJHJFIZRT-UHFFFAOYSA-N
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Description

N-(naphthalen-2-yl)-2-(4-nitrophenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a naphthalene ring and a nitrophenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-2-yl)-2-(4-nitrophenoxy)acetamide typically involves the reaction of 2-naphthylamine with 2-(4-nitrophenoxy)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-2-yl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(naphthalen-2-yl)-2-(4-nitrophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(naphthalen-2-yl)-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group may play a crucial role in binding to the active site of the target, while the naphthalene ring provides additional interactions that enhance the compound’s affinity and specificity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(naphthalen-2-yl)-2-(4-aminophenoxy)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(naphthalen-2-yl)-2-(4-methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of a nitro group.

    N-(naphthalen-2-yl)-2-(4-chlorophenoxy)acetamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N-(naphthalen-2-yl)-2-(4-nitrophenoxy)acetamide is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. The nitro group can participate in various redox reactions, making the compound versatile for different applications. Additionally, the combination of the naphthalene ring and the nitrophenoxy group provides a unique structural framework that can be exploited for the design of new compounds with desired properties.

Properties

IUPAC Name

N-naphthalen-2-yl-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-18(12-24-17-9-7-16(8-10-17)20(22)23)19-15-6-5-13-3-1-2-4-14(13)11-15/h1-11H,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMAYGJHJFIZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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